molecular formula C25H26N4O4 B5411585 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5411585
M. Wt: 446.5 g/mol
InChI Key: UFFPDFRDEVYARD-XTQSDGFTSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a hydroxy group (-OH), an imidazole ring, a pyridine ring, and an isopropoxybenzoyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and pyridine rings are aromatic and planar, which could contribute to the stability of the molecule. The hydroxy and isopropoxy groups could form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the hydroxy group could be deprotonated to form a nucleophile, or it could participate in condensation reactions. The imidazole ring could act as a base or a nucleophile in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydroxy group could make the compound polar and soluble in water. The aromatic rings could contribute to the compound’s stability and rigidity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain imidazole rings work by inhibiting certain enzymes or interacting with biological receptors .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and uses. As with any chemical, it should be handled with care to avoid exposure and potential harm .

Future Directions

The future directions for this compound could involve further studies to explore its potential uses. For example, it could be investigated for its potential as a pharmaceutical compound, given the presence of functional groups that are common in many drugs .

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-17(2)33-20-8-6-18(7-9-20)23(30)21-22(19-5-3-10-26-15-19)29(25(32)24(21)31)13-4-12-28-14-11-27-16-28/h3,5-11,14-17,22,30H,4,12-13H2,1-2H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFPDFRDEVYARD-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CN=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CN=CC=C4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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